2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane
Description
Significance of Oxiranes as Versatile Building Blocks in Organic Synthesis
Oxiranes, also known as epoxides, are three-membered cyclic ethers that serve as exceptionally versatile intermediates in organic chemistry. fiveable.melibretexts.org Their significance stems from the considerable ring strain inherent in their structure, which makes them susceptible to ring-opening reactions under mild conditions with a wide array of nucleophiles. fiveable.memasterorganicchemistry.com This high reactivity allows for the facile introduction of vicinal difunctionalization, making oxiranes indispensable building blocks for constructing more complex molecular architectures. fiveable.me
Common synthetic transformations involving oxiranes include:
Hydrolysis: Acid-catalyzed ring-opening with water yields 1,2-diols (vicinal glycols). masterorganicchemistry.com
Reaction with Alcohols/Alkoxides: Forms β-hydroxy ethers.
Reaction with Amines: Produces β-amino alcohols, a common structural motif in pharmaceuticals.
Reaction with Grignard Reagents: Leads to the formation of alcohols with new carbon-carbon bonds.
The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions further enhances their synthetic utility. Common methods for synthesizing oxiranes include the epoxidation of alkenes using peroxyacids or the intramolecular cyclization of halohydrins with a base. libretexts.orgmasterorganicchemistry.com
Table 1: Key Characteristics of Oxiranes in Organic Synthesis
| Feature | Description | Synthetic Implication |
|---|---|---|
| Ring Strain | Approximately 25 kcal/mol, leading to high reactivity. | Reactions proceed under mild conditions, preserving other functional groups. |
| Polarized C-O Bonds | Carbon atoms are electrophilic, susceptible to nucleophilic attack. | Enables a wide range of bond formations (C-O, C-N, C-C, etc.). |
| Stereochemistry | Ring-opening often proceeds with inversion of stereochemistry (S_N2 mechanism). | Allows for stereocontrolled synthesis of complex molecules. |
| Versatility | Acts as a precursor to diols, amino alcohols, ethers, and other valuable functional groups. | A fundamental building block for pharmaceuticals, polymers, and fine chemicals. |
Importance of Fluorinated Organic Compounds in Advanced Chemical Research
The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry, materials science, and agrochemistry. researchgate.net Fluorine's unique properties—stemming from its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physical, chemical, and biological characteristics. nbinno.comnih.gov
The C-F bond is the strongest single bond to carbon in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. nih.govacs.org In pharmaceutical development, this increased stability can lead to drugs with improved metabolic profiles and longer half-lives. tcichemicals.com Furthermore, the strategic placement of fluorine can influence a molecule's conformation, pKa, lipophilicity, and membrane permeability, thereby enhancing its bioavailability and binding affinity to biological targets. tcichemicals.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com
In materials science, fluorination is used to create polymers with high thermal stability, chemical inertness, and low surface energy, leading to applications such as non-stick coatings and high-performance dielectrics. nbinno.comacs.org
Table 2: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bonds
| Property | C-H Bond | C-F Bond | Impact of Fluorination |
|---|---|---|---|
| Bond Energy (kJ/mol) | ~413 | ~485 | Increased thermal and metabolic stability. |
| Bond Length (Å) | ~1.09 | ~1.35 | Minimal steric perturbation compared to other halogens. |
| Electronegativity (Pauling) | H: 2.20 | F: 3.98 | Creates a strong bond dipole, altering electronic properties and intermolecular interactions. |
| Van der Waals Radius (Å) | H: 1.20 | F: 1.47 | Fluorine can act as a bioisostere of a hydrogen atom. |
Overview of Naphthalene-Derived Epoxy Systems and Their Synthetic Utility
The incorporation of the rigid, aromatic naphthalene (B1677914) moiety into epoxy resins imparts a range of desirable properties. Compared to conventional bisphenol A-based epoxies, naphthalene-containing systems often exhibit superior thermal performance, including higher glass transition temperatures (Tg) and enhanced thermostability. mdpi.comresearchgate.net The rigid and planar structure of the naphthalene ring restricts segmental motion in the polymer network, contributing to a higher modulus and lower coefficient of thermal expansion. researchgate.net
These characteristics make naphthalene-derived epoxy resins highly valuable for applications in demanding environments, particularly in the electronics industry for manufacturing microchips, semiconductors, and high-performance adhesives. mdpi.comyolatech.com Furthermore, these resins typically show lower moisture absorption due to the hydrophobic nature of the naphthalene core, which is critical for maintaining the dielectric properties and reliability of electronic components. researchgate.netnipponkayaku.co.jp The synthesis of these epoxides often involves the reaction of naphthalenediols or other functionalized naphthalenes with epichlorohydrin. yolatech.com
Table 3: Enhanced Properties of Naphthalene-Based Epoxy Resins
| Property | Enhancement | Rationale | Application Area |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Increased | Rigid naphthalene structure restricts polymer chain mobility. | High-temperature electronics, adhesives. |
| Thermal Stability | Increased | High aromatic content and stable structure. | Aerospace, automotive components. |
| Moisture Absorption | Decreased | Hydrophobic nature of the naphthalene core. | Electronic packaging, semiconductors. |
| Mechanical Modulus | Increased | Rigidity of the molecular backbone. | High-performance composites. |
Research Scope and Objectives Pertaining to 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane
The specific compound this compound represents a novel synthetic target that synergistically combines the attributes of its three constituent parts. While dedicated research on this exact molecule is not extensively documented, its structure allows for a clear projection of its research scope and objectives based on established chemical principles.
The primary objective for investigating this compound would be to establish it as a valuable, multifunctional building block for the synthesis of advanced organic molecules. The research would likely be centered around the following areas:
Synthesis and Characterization: The initial focus would be on developing an efficient and stereoselective synthetic route to the target molecule. A plausible pathway could involve the radical bromination of 2-methyl-1-fluoronaphthalene to yield 2-(bromomethyl)-1-fluoronaphthalene, followed by reaction with a glycidol equivalent or a multi-step conversion to the final oxirane. Detailed spectroscopic characterization (NMR, IR, MS) would be essential to confirm its structure.
Reactivity and Mechanistic Studies: A central objective would be to explore the ring-opening reactions of the oxirane. Key research questions would include:
How does the electron-withdrawing nature of the fluoronaphthalene ring system influence the regioselectivity of nucleophilic attack on the two oxirane carbons?
Can the chiral center of the oxirane be used to induce stereoselectivity in subsequent reactions, leading to enantiomerically enriched products?
Investigating reactions with a diverse range of nucleophiles (e.g., amines, thiols, organometallics) to build a library of novel β-substituted alcohols containing the fluoronaphthalene scaffold.
Exploration of Potential Applications: The ultimate goal would be to leverage the unique properties of the resulting products. The fluoronaphthalene moiety could impart desirable characteristics for:
Medicinal Chemistry: The synthesized amino alcohols or other derivatives could be screened for biological activity, where the naphthalene core provides a rigid scaffold and the fluorine atom modulates metabolic stability and binding interactions.
Materials Science: The compound could serve as a monomer or modifier for specialty polymers, where the fluoronaphthalene group would enhance thermal stability, hydrophobicity, and dielectric properties.
Molecular Probes: The inherent fluorescence of the naphthalene system could be exploited in the design of chemical sensors or imaging agents.
The research into this compound is thus driven by the prospect of creating a versatile synthetic platform that capitalizes on the combined advantages of oxirane reactivity, fluorine substitution, and the naphthalene aromatic system.
An exploration into the synthesis of this compound reveals a variety of sophisticated chemical strategies. The formation of the critical oxirane ring from an olefinic precursor, specifically a fluoronaphthalene derivative, is the central challenge addressed by these methodologies. This article focuses exclusively on the de novo synthesis of the oxirane moiety through the epoxidation of such precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11FO |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2-[(1-fluoronaphthalen-2-yl)methyl]oxirane |
InChI |
InChI=1S/C13H11FO/c14-13-10(7-11-8-15-11)6-5-9-3-1-2-4-12(9)13/h1-6,11H,7-8H2 |
InChI Key |
PDVOUQKUCTZLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 1 Fluoronaphthalen 2 Yl Methyl Oxirane
Oxirane Ring-Opening Reactions
The primary mode of reactivity for epoxides, including the title compound, is the nucleophilic ring-opening reaction. The significant strain energy of the oxirane ring (approximately 13 kcal/mol) provides a strong thermodynamic driving force for reactions that lead to ring cleavage. masterorganicchemistry.com These transformations are versatile and can be initiated under either acidic or basic/nucleophilic conditions, yielding a wide array of functionalized molecules. jsynthchem.com
Nucleophilic Ring-Opening Pathways
Nucleophilic attack on the carbon atoms of the epoxide ring is the key step in its functionalization. The pathway and regiochemical outcome of this attack are highly dependent on the reaction conditions. Strong nucleophiles can attack the neutral epoxide directly, whereas weaker nucleophiles require acid catalysis to activate the epoxide. chemistrysteps.com
Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which transforms the poor hydroxyl leaving group into a good leaving group (an alcohol). masterorganicchemistry.comkhanacademy.org This activation makes the epoxide significantly more electrophilic and susceptible to attack by even weak nucleophiles. chemistrysteps.com
The subsequent nucleophilic attack on the protonated epoxide does not follow a pure S_N1 or S_N2 mechanism but is best described as a hybrid with characteristics of both. stackexchange.comlibretexts.orgpressbooks.pub The C-O bond begins to break before the nucleophile attacks, leading to the development of a partial positive charge on the carbon atoms. libretexts.org This positive charge is better stabilized on the more substituted carbon atom. In the case of 2-[(1-fluoronaphthalen-2-yl)methyl]oxirane, the carbon adjacent to the naphthalene (B1677914) moiety (C2) is secondary and "benzylic-like," allowing for resonance stabilization of a developing positive charge. The other carbon (C3) is primary. Consequently, the transition state has significant S_N1 character, and the nucleophile preferentially attacks the more substituted and electronically stabilized C2 carbon. masterorganicchemistry.comucalgary.ca
Despite the S_N1-like regioselectivity, the stereochemistry of the reaction follows an S_N2 pattern. The nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the site of attack. pressbooks.pubucalgary.ca
Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound
| Nucleophile (Solvent) | Major Product (Attack at C2) | Minor Product (Attack at C3) | Mechanistic Character |
| H₂O / H⁺ | 1-(1-Fluoronaphthalen-2-yl)propane-2,3-diol | 3-(1-Fluoronaphthalen-2-yl)propane-1,2-diol | S_N1-like |
| CH₃OH / H⁺ | 1-(1-Fluoronaphthalen-2-yl)-3-methoxypropan-2-ol | 3-(1-Fluoronaphthalen-2-yl)-2-methoxypropan-1-ol | S_N1-like |
| HBr (anhydrous) | 3-Bromo-1-(1-fluoronaphthalen-2-yl)propan-2-ol | 2-Bromo-3-(1-fluoronaphthalen-2-yl)propan-1-ol | S_N1-like |
In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening occurs via a direct S_N2 mechanism. masterorganicchemistry.comlibretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. jsynthchem.com
This reaction is governed primarily by steric hindrance. youtube.comresearchgate.net The nucleophile will attack the less sterically encumbered carbon atom. For this compound, the C3 position (a primary carbon) is significantly less hindered than the C2 position, which is attached to the bulky fluoronaphthalene-methyl group. Therefore, nucleophilic attack occurs almost exclusively at C3. chemistrysteps.comchimia.ch The reaction proceeds with a complete inversion of stereochemistry at the C3 carbon, consistent with the S_N2 mechanism. masterorganicchemistry.comreddit.com
Table 2: Predicted Regioselectivity in Base-Catalyzed Ring-Opening of this compound
| Nucleophile / Reagent | Major Product (Attack at C3) | Minor Product (Attack at C2) | Mechanism |
| NaOCH₃ / CH₃OH | 3-(1-Fluoronaphthalen-2-yl)-1-methoxypropan-2-ol | 1-(1-Fluoronaphthalen-2-yl)-2-methoxypropan-1-ol | S_N2 |
| NaCN / DMSO | 4-(1-Fluoronaphthalen-2-yl)-3-hydroxybutanenitrile | 3-(1-Fluoronaphthalen-2-yl)-2-hydroxy-2-methylpropanenitrile | S_N2 |
| LiAlH₄ then H₂O | 3-(1-Fluoronaphthalen-2-yl)propan-1-ol | 1-(1-Fluoronaphthalen-2-yl)propan-2-ol | S_N2 |
The regioselectivity of the ring-opening is a key feature of epoxide chemistry and is dictated by the reaction conditions. d-nb.info
Acidic Conditions : Attack occurs at the more substituted carbon (C2), which can better stabilize the developing positive charge in the S_N1-like transition state. chemistrysteps.comalmerja.comlibretexts.org
Basic Conditions : Attack occurs at the less substituted, sterically more accessible carbon (C3) via an S_N2 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com
In both scenarios, the reaction is stereospecific. The nucleophilic attack proceeds from the backside relative to the oxygen atom, leading to an inversion of configuration at the carbon center that is attacked. This results in the formation of trans or anti addition products across the former C-C bond of the epoxide. chemistrysteps.com
The 1-fluoro-naphthalen-2-yl-methyl substituent exerts powerful control over the reaction's regioselectivity through a combination of steric and electronic effects.
Steric Effects : The naphthalene ring system is significantly larger and bulkier than the hydrogen atoms on the other side of the oxirane. canterbury.ac.nz This steric hindrance is the dominant factor under S_N2 (basic) conditions, directing the incoming nucleophile to the less hindered C3 carbon. researchgate.net
The Hard and Soft Acids and Bases (HSAB) principle can offer a more nuanced understanding of regioselectivity. The carbon atoms of the oxirane ring are considered hard electrophilic centers. cdnsciencepub.com
Hard Nucleophiles : These nucleophiles (e.g., RO⁻, HO⁻) are primarily driven by electrostatic interactions. Under basic conditions, they will preferentially attack the less substituted carbon (C3), which is the most sterically accessible site. Their reaction is charge-controlled. cdnsciencepub.com
Soft Nucleophiles : These nucleophiles (e.g., RS⁻, CN⁻) are more influenced by orbital interactions. It has been suggested that soft nucleophiles may show a greater tendency to attack the more substituted carbon (C2), which can be considered the softer electrophilic site due to its greater carbocation character, especially in the S_N1-like transition state under acidic conditions. researchgate.net
However, it is widely accepted that the reaction conditions (acidic vs. basic) are the predominant factor controlling the site of attack, with steric and electronic arguments providing the primary rationale for the observed regioselectivity. chemistrysteps.comd-nb.info
Table 3: Predicted Reactivity Based on Nucleophile Hardness (under Basic S_N2 Conditions)
| Nucleophile | HSAB Class | Predicted Major Attack Site | Rationale |
| RO⁻ (Alkoxide) | Hard | C3 (Less substituted) | Steric hindrance is the dominant factor for the hard, charge-dense nucleophile. cdnsciencepub.com |
| RNH₂ (Amine) | Hard | C3 (Less substituted) | Attack at the sterically most accessible position. |
| RSH (Thiol) | Soft | C3 (Less substituted) | While softer, steric effects in a direct S_N2 reaction still favor the less hindered site. |
| CN⁻ (Cyanide) | Soft | C3 (Less substituted) | Steric hindrance dictates the outcome in a standard S_N2 reaction. |
Scope of Diverse Nucleophiles in Ring-Opening (e.g., N-, O-, C-, Halide-based nucleophiles)
The ring-opening of the oxirane in this compound with strong nucleophiles is expected to proceed via an SN2-type mechanism. youtube.comkhanacademy.org This mechanism dictates that the nucleophile will attack the least sterically hindered carbon atom of the epoxide ring, leading to an anti-addition of the nucleophile and the resulting hydroxyl group. youtube.com Given the structure of this compound, the attack would preferentially occur at the terminal carbon of the oxirane ring (C3), which is less sterically hindered than the carbon adjacent to the naphthalene system (C2).
Nitrogen-based Nucleophiles: Primary and secondary amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohol derivatives. researchgate.net The reaction of this compound with an amine, such as diethylamine, would be expected to produce the corresponding 1-(diethylamino)-3-(1-fluoronaphthalen-2-yl)propan-2-ol.
Oxygen-based Nucleophiles: Alcohols and water can serve as oxygen-based nucleophiles, typically under acidic or basic catalysis, to produce β-alkoxy alcohols or diols, respectively. researchgate.net For instance, in the presence of a base, methanol (B129727) would attack the terminal carbon of the oxirane to yield 1-(1-fluoronaphthalen-2-yl)-3-methoxypropan-2-ol.
Carbon-based Nucleophiles: A wide array of carbon nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), enolates, and dithianes, can be used to form new carbon-carbon bonds by opening the epoxide ring. nih.govresearchgate.net These reactions are valuable for extending the carbon skeleton. The use of fluorinated alcohols as solvents can promote the electrophilic activation of the epoxide, facilitating reactions with even weak carbon nucleophiles. researchgate.netarkat-usa.org
Halide-based Nucleophiles: Halide ions (F⁻, Cl⁻, Br⁻, I⁻) can act as nucleophiles, often from sources like hydrogen halides or metal halides, to open the epoxide ring and form the corresponding halohydrins. researchgate.net The reaction of the target epoxide with hydrogen chloride would yield 1-chloro-3-(1-fluoronaphthalen-2-yl)propan-2-ol.
| Nucleophile Class | Example Reagent | Expected Major Product | Reaction Type |
|---|---|---|---|
| N-based | Diethylamine (HN(CH₂)₂CH₃) | 1-(Diethylamino)-3-(1-fluoronaphthalen-2-yl)propan-2-ol | Nucleophilic Ring-Opening |
| O-based | Sodium Methoxide (NaOCH₃) in Methanol | 1-(1-Fluoronaphthalen-2-yl)-3-methoxypropan-2-ol | Nucleophilic Ring-Opening |
| C-based | Methylmagnesium Bromide (CH₃MgBr) | 1-(1-Fluoronaphthalen-2-yl)butan-2-ol | Nucleophilic Ring-Opening |
| Halide-based | Hydrochloric Acid (HCl) | 1-Chloro-3-(1-fluoronaphthalen-2-yl)propan-2-ol | Nucleophilic Ring-Opening |
Electrophilic Ring-Opening Reactions
Under acidic conditions, the ring-opening of epoxides is catalyzed by the protonation of the epoxide oxygen. This protonation enhances the electrophilicity of the ring carbons, making the epoxide more susceptible to attack by weak nucleophiles. The regioselectivity of acid-catalyzed ring-opening can differ from base-catalyzed reactions. The nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge in the transition state. For this compound, the C2 carbon is benzylic-like and thus more capable of stabilizing a partial positive charge. Therefore, under acidic conditions, nucleophilic attack is expected to occur preferentially at this more substituted carbon.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to promote the electrophilic activation of epoxides, facilitating ring-opening reactions even with neutral or weak nucleophiles. researchgate.netarkat-usa.org Similarly, Lewis acids can be employed to coordinate with the epoxide oxygen and activate the ring for nucleophilic attack. nih.gov
Cascade and Rearrangement Reactions Involving Oxirane Ring-Opening (e.g., NIH shift mechanisms)
Epoxide ring-opening can serve as the initiating step in cascade or domino reactions, which efficiently build molecular complexity by forming multiple chemical bonds in a single synthetic operation. nih.gov These cascades can involve the initial opening of the epoxide, followed by subsequent intramolecular cyclizations or rearrangements. nih.govnih.gov For example, an appropriately functionalized nucleophile could open the oxirane ring of this compound, creating an intermediate that then undergoes a spontaneous cyclization to form a more complex heterocyclic scaffold. rsc.org
A significant rearrangement involving an epoxide intermediate is the NIH shift. This phenomenon involves the intramolecular migration of a substituent (such as a hydrogen atom, halogen, or alkyl group) during the enzymatic hydroxylation of an aromatic ring. govst.edu This process proceeds through a highly reactive arene oxide (epoxide) intermediate. nih.gov The metabolism of 1-fluoronaphthalene (B124137) has been shown to be oxidized by the fungus Cunninghamella elegans at the 3,4- and 5,6-positions, implying the formation of arene oxide intermediates. nih.govnih.gov The fluorine substituent has been observed to block epoxidation at the C1-C2 double bond and enhance metabolism at other sites on the naphthalene ring. nih.gov It is plausible that the 1-fluoronaphthalene moiety of this compound could undergo similar metabolic epoxidation, leading to the formation of phenolic products via an NIH shift mechanism.
Reactions Involving the Fluoronaphthalene Moiety
Aromatic Substitution Reactions on the Naphthalene Ring
The 1-fluoronaphthalene system is an electron-rich aromatic ring, but simple aromatic halogenated compounds are generally unreactive. chemicalbook.com The fluorine atom acts as a deactivating group towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect, while also being an ortho-, para-directing group due to resonance effects. In the context of the naphthalene ring system, predicting the exact site of electrophilic attack is complex. However, electrophilic substitution would likely occur on the fluorinated ring, guided by the directing effects of both the fluorine and the alkyl-oxirane substituent.
Reactivity of the Fluoro-Substituent in Chemical Transformations
The carbon-fluorine bond is exceptionally strong, making the fluoro-substituent highly unreactive in many chemical transformations, particularly nucleophilic aromatic substitution (SNAr), where it is a very poor leaving group. researchgate.net However, the activation of C-F bonds is a significant area of modern chemical research. researchgate.net
In biological systems, the fluorine atom can significantly influence metabolic pathways. Studies on the metabolism of 1-fluoronaphthalene have shown that the fluoro substituent can block enzymatic epoxidation at the double bond to which it is attached. nih.gov This directs the metabolic oxidation to other positions on the naphthalene ring system. nih.govnih.gov
Oxidative Addition Reactions Involving Carbon-Fluorine Bonds in Analogous Systems
While the C-F bond is robust, it can be cleaved through oxidative addition reactions involving transition metal complexes. wikipedia.org Oxidative addition is a fundamental process in organometallic chemistry where a metal center with a low oxidation state inserts into a covalent bond, thereby increasing its own oxidation state and coordination number. wikipedia.org This reaction is the key step in the catalytic functionalization of otherwise inert C-F bonds. researchgate.net
For instance, low-valent nickel complexes have been shown to react with octafluoronaphthalene, resulting in the oxidative addition to a C-F bond. rsc.org Similarly, computational studies have explored the oxidative addition of the C-F bond in 1-fluoronaphthalene to nickel-phosphine complexes. researchgate.net These processes are crucial for developing catalytic cross-coupling reactions that utilize readily available fluoroarenes. researchgate.net
| Analogous System | Metal Complex | Reaction Type | Product Type |
|---|---|---|---|
| Octafluoronaphthalene | [Ni(COD)₂] with PEt₃ | Oxidative Addition | Aryl-Nickel(II) Fluoride Complex rsc.org |
| 1-Fluoronaphthalene | Ni-PCy₂PhPh | Oxidative Addition (Computational Study) | Aryl-Nickel(II) Fluoride Intermediate researchgate.net |
| Hexafluorobenzene | Low-valent Aluminium Complex | Oxidative Addition | Aluminium(III) Fluoride Complex researchgate.net |
No Specific Computational or Theoretical Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the properties of the compound This compound were found. The strict requirement to generate content solely focused on this specific molecule, including detailed research findings and data tables for the outlined computational chemistry topics, cannot be fulfilled due to the absence of published research data for this exact compound.
The requested article structure is as follows:
Computational and Theoretical Studies on this compound and Related Systems 4.1. Electronic Structure Calculations 4.1.1. Density Functional Theory (DFT) for Ground State Properties 4.1.2. Ab Initio Methods for Electronic Characterization 4.2. Reaction Mechanism Elucidation 4.2.1. Transition State Characterization and Activation Energy Calculations 4.2.2. Molecular Dynamics Simulations of Reaction Pathways 4.3. Conformational Analysis and Stereochemical Prediction
While general principles and methodologies for these computational techniques are well-established for related structures like naphthalene derivatives and other epoxides, applying them to This compound would require original research and calculations that are beyond the scope of this request. Providing information on other molecules would violate the explicit instruction to focus solely on the specified compound.
Therefore, without available scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article with the required detailed findings and data tables as per the user's instructions.
Advanced Spectroscopic and Analytical Characterization Methodologies for Fluoronaphthalene Oxiranes
Structural Elucidation Techniques
The definitive structural confirmation and detailed characterization of "2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane" necessitate a multi-faceted analytical approach. Advanced spectroscopic techniques are indispensable for elucidating its molecular architecture, from the atomic connectivity to the three-dimensional arrangement of its constituent atoms. The following sections detail the principal methodologies that would be employed for a comprehensive analysis of this specific fluoronaphthalene oxirane.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D NMR)
High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of "this compound." This non-destructive technique provides granular information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: Proton NMR would be instrumental in identifying the number of distinct proton environments, their multiplicity (spin-spin coupling), and their integration, which corresponds to the number of protons in a given environment. The expected spectrum would feature signals for the aromatic protons on the fluoronaphthalene ring system, the methylene (B1212753) bridge protons, and the protons of the oxirane ring. The chemical shifts and coupling constants of the oxirane protons would be particularly diagnostic of their cis or trans relationship.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would yield a distinct signal. The chemical shifts would differentiate between the aromatic, aliphatic (methylene), and oxirane carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. It would provide a specific signal for the fluorine atom, and its chemical shift would be indicative of its position on the naphthalene (B1677914) ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would offer valuable information for confirming the substitution pattern on the aromatic ring.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals. COSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton-carbon pairs. HMBC would identify longer-range correlations between protons and carbons, helping to piece together the molecular framework.
Interactive Data Table: Predicted NMR Data for this compound (Note: As experimental data is not publicly available, the following table is populated with hypothetical, plausible values for illustrative purposes.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.95 - 8.10 | m | Aromatic-H | |
| ¹H | 7.40 - 7.60 | m | Aromatic-H | |
| ¹H | 7.20 - 7.35 | m | Aromatic-H | |
| ¹H | 4.05 | dd | J = 14.5, 4.0 | -CH₂- (diastereotopic) |
| ¹H | 3.85 | dd | J = 14.5, 6.5 | -CH₂- (diastereotopic) |
| ¹H | 3.15 | m | Oxirane-CH | |
| ¹H | 2.80 | dd | J = 5.0, 4.0 | Oxirane-CH₂ |
| ¹H | 2.60 | dd | J = 5.0, 2.5 | Oxirane-CH₂ |
| ¹³C | 158.5 (d) | d | J(C-F) = 250 | C-F |
| ¹³C | 134.0 (d) | d | J(C-F) = 5 | Quaternary Aromatic-C |
| ¹³C | 120.0 - 130.0 | Aromatic-CH | ||
| ¹³C | 52.5 | Oxirane-CH | ||
| ¹³C | 47.0 | Oxirane-CH₂ | ||
| ¹³C | 35.0 | -CH₂- | ||
| ¹⁹F | -120.0 | m | Ar-F |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of "this compound" would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the naphthalene ring, and the asymmetric and symmetric stretching of the C-O-C bonds of the oxirane ring. The C-F bond would also exhibit a strong, characteristic absorption band.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C backbone of the molecule would likely produce strong signals in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Note: As experimental data is not publicly available, the following table is populated with hypothetical, plausible values for illustrative purposes.)
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Strong |
| C-F Stretch | 1250-1000 | Strong | |
| Oxirane C-O-C Asymmetric Stretch | ~1250 | Strong | |
| Oxirane Ring Breathing | ~1270 | Medium | |
| Oxirane C-H Bending | ~850 | Medium |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Mass Spectrometry (MS): Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be used. The resulting mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of "this compound." The fragmentation pattern would offer clues about the molecule's structure, with characteristic losses of fragments such as the oxirane ring or parts of the naphthalene moiety.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluoronaphthalene moiety in "this compound" would be expected to exhibit characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic system. The position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the naphthalene ring.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For "this compound," this method would be suitable for purity assessment and quantification. The compound would first be vaporized and separated from other volatile components on a GC column based on its boiling point and interactions with the stationary phase. The retention time would be a characteristic parameter for the compound under specific GC conditions. As the compound elutes from the column, it would be introduced into the mass spectrometer, which would provide a mass spectrum for identification, confirming the identity of the peak at that retention time.
Interactive Data Table: Hypothetical GC-MS Parameters for this compound (Note: As experimental data is not publicly available, the following table is populated with hypothetical, plausible values for illustrative purposes.)
| Parameter | Value |
| GC Column | DB-5ms (or equivalent) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Expected Retention Time | ~12.5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | [M]⁺, [M-CH₂O]⁺, [M-C₂H₃O]⁺, [C₁₁H₇F]⁺ |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and, for chiral molecules like this compound, the enantiomeric excess (e.e.). The analysis involves two distinct approaches: reversed-phase HPLC for purity analysis and chiral HPLC for enantiomeric separation.
Purity Determination: A reversed-phase HPLC (RP-HPLC) method can be developed to determine the chemical purity of this compound and to quantify any process-related impurities. nih.govresearchgate.net A validated method for the key starting material, 1-fluoronaphthalene (B124137), provides a strong basis for this analysis. nih.govresearchgate.net The separation is typically achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and organic modifiers like acetonitrile (B52724) and methanol (B129727) is used to elute the compounds from the column. nih.govresearchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of analytes at specific wavelengths, such as 230 nm for naphthalene derivatives. nih.govresearchgate.net The method's validation according to ICH guidelines ensures its linearity, accuracy, and precision. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Symmetry C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) |
| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 230 nm |
| Linearity Range (Example Impurity: 2-Fluoronaphthalene) | 0.3125–5.000 μg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Mean Recovery | 90–110% |
Enantiomeric Excess Determination: Since the oxirane (epoxide) ring introduces a chiral center, this compound exists as a pair of enantiomers. Determining the enantiomeric excess is crucial, as the stereochemistry can significantly impact the properties of resulting polymers or pharmaceutical intermediates. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.govnih.govderpharmachemica.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column Types | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak AD-H) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) or Ethanol / Diethylamine |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 230 nm or 254 nm |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful tool for characterizing the polymers synthesized from naphthalene-epoxy monomers like this compound. GPC separates molecules based on their hydrodynamic volume, or size, in solution. lcms.cz This technique is essential for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer. lcms.czmdpi.com
The physical properties of a polymer, such as its mechanical strength, thermal stability, and melt viscosity, are directly influenced by its molecular weight and MWD. lcms.cz In GPC, a polymer solution is passed through a column packed with porous gel. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. The analysis of naphthalene-based polymers often requires high-temperature GPC due to their limited solubility in common solvents at room temperature. mdpi.com
| Parameter | Description |
|---|---|
| Principle | Separation based on hydrodynamic volume in solution. |
| Primary Outputs | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI). |
| Instrumentation | Solvent delivery system, injector, column(s), detector (e.g., Refractive Index, UV, Light Scattering). |
| Application | Characterization of molecular weight distribution of polymers derived from fluoronaphthalene oxiranes. |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a compound like this compound, a single-crystal XRD analysis would provide unambiguous information on its molecular conformation, including bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Naphthalene-Triazole) | 67.1(2)° |
| Dihedral Angle (Naphthalene-Phenyl) | 63.9(2)° |
| Key Interactions | C-H···O and N-H···O hydrogen bonds, C-H···π interactions. |
Microscopic Methods (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
Microscopic methods are vital for examining the morphology of materials at the micro- and nanoscale. For polymers and composites derived from this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into their structure.
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of materials. For instance, in a cured epoxy matrix containing naphthalene, SEM can reveal the morphology of the blend, such as the shape and size of dispersed naphthalene particles. nih.gov This is crucial for understanding phase separation and the distribution of different components within a composite material. nih.gov
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to examine the internal structure of materials. It can be employed to study the dispersion of nanoparticles or the phase morphology of polymer blends at a finer scale.
The information obtained from these microscopic techniques is essential for correlating the material's structure with its macroscopic properties, such as mechanical strength and thermal stability.
| Technique | Information Obtained | Relevance |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, particle size and shape, phase separation. | Understanding the morphology of cured resins and composites. |
| Transmission Electron Microscopy (TEM) | Internal morphology, dispersion of fillers, detailed phase structure. | High-resolution analysis of nanocomposites and blend internal structures. |
Thermal Analysis Techniques for Polymerization Studies of Naphthalene-Epoxy Monomers (e.g., DSC, TGA)
Thermal analysis techniques are fundamental for studying the polymerization process of naphthalene-epoxy monomers and for characterizing the thermal properties of the resulting cured resins. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two most common methods employed.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For naphthalene-based epoxy resins, the rigid and planar structure of the naphthalene moiety typically leads to a significantly higher Tg compared to conventional bisphenol A-based epoxies. researchgate.netpsu.edu DSC can also be used to study the curing kinetics of the epoxy monomer with a hardener, by measuring the heat released during the exothermic curing reaction. researchgate.net Studies have shown that the Tg of naphthalene-based epoxy resins can range from 175 °C to over 213 °C, depending on the specific monomer structure and curing agent used. psu.eduelsevierpure.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). psu.edu This technique provides critical information about the thermal stability of the polymer, including the onset of decomposition and the amount of material remaining at high temperatures (char yield). psu.eduresearchgate.net Naphthalene-based epoxy resins generally exhibit enhanced thermal stability and higher char yields, which is advantageous for applications requiring high-temperature resistance and flame retardancy. researchgate.netpsu.edu TGA curves often show that degradation can occur in a single stage in a nitrogen atmosphere, while a two-stage process may be observed in air. psu.edu
| Naphthalene-Based System | Technique | Parameter | Value |
|---|---|---|---|
| 1,5-Bis(2,3-epoxypropoxy)naphthalene (Cured with DDM) | DSC | Glass Transition Temperature (Tg) | 213 °C |
| 2,7-Bis(2,3-epoxypropoxy)naphthalene (Cured with DDM) | DSC | Glass Transition Temperature (Tg) | 175 °C |
| Epoxy Resin with 20% Naphthalene | DSC | Glass Transition Temperature (Tg) | 86.7 °C |
| Epoxy Resin with 60% Naphthalene | DSC | Glass Transition Temperature (Tg) | 46.4 °C |
| Various Naphthalene Epoxies (Cured with DDM) | TGA (in N₂) | Char Yield at 800 °C | ~28-36% |
Future Research Directions and Potential Applications in Advanced Chemical Research
Development of Catalytic Asymmetric Transformations
The oxirane ring is a versatile functional group that can undergo a variety of ring-opening reactions. A significant area of future research will be the development of catalytic asymmetric transformations involving 2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane. The goal is to control the stereochemistry of the products, which is crucial for applications in pharmaceuticals and agrochemicals.
Research in this area could focus on several key reactions:
Kinetic Resolution: In a kinetic resolution process, a chiral catalyst reacts at a different rate with each enantiomer of the racemic oxirane. This allows for the separation of the enantiomers, providing access to enantiomerically pure starting material. Various organocatalytic systems have proven effective for the kinetic resolution of racemic epoxides. acs.org
Asymmetric Ring-Opening (ARO): This involves the use of a chiral catalyst to open the epoxide ring with a variety of nucleophiles (e.g., amines, thiols, azides) to yield enantiomerically enriched products. acs.orgnih.gov The bulky fluoronaphthalene group is expected to play a significant role in the stereochemical outcome of these reactions.
Rearrangement Reactions: Catalytic enantioselective rearrangement of the epoxide, such as the Meinwald rearrangement, could be explored to synthesize chiral ketones bearing a quaternary stereocenter. nih.gov
The development of efficient catalysts, particularly organocatalysts, will be central to these efforts. The table below outlines potential catalytic systems that could be investigated for these transformations.
| Transformation Type | Potential Catalyst Class | Nucleophile/Reagent | Potential Product |
| Kinetic Resolution | Chiral Salen-Metal Complexes | Water, Alcohols | Enantioenriched Oxirane & Diol |
| Asymmetric Ring-Opening | Chiral Amino-thioureas | Thiophenol | Chiral β-hydroxy sulfide |
| Asymmetric Rearrangement | Chiral Brønsted Acids | - | Chiral Ketone |
Innovation in Novel Synthetic Methodologies for Oxirane Derivatives
While the synthesis of epoxides is well-established, there is continuous demand for more efficient, selective, and sustainable methods. Future research on this compound will likely involve the development of novel synthetic routes.
Key areas for innovation include:
Asymmetric Epoxidation: The most direct route to enantiomerically pure this compound would be the asymmetric epoxidation of the corresponding alkene, 1-fluoro-2-allylnaphthalene. Research could focus on employing chiral dioxiranes or other modern chiral epoxidation catalysts to achieve high enantioselectivity. nih.gov
Flow Chemistry: The use of microreactor technology could enable a safer, more efficient, and scalable synthesis of this oxirane, particularly if energetic or unstable intermediates are involved.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, could provide a green and highly selective route to the chiral epoxide from a suitable precursor.
The development of synthetic methods for fluorinated organic compounds is a rapidly growing field, and innovations in this area could be applied to the synthesis of this specific target molecule. nih.gov A recent breakthrough in converting epoxides into fluorinated oxetanes using a copper catalyst highlights the ongoing innovation in the manipulation of small ring heterocycles. news-medical.netsciencedaily.com
Utilization as Chiral Building Blocks in Complex Organic Molecule Construction
Chiral epoxides are highly valued as versatile building blocks in organic synthesis due to their ability to introduce multiple stereocenters in a controlled manner. researchgate.netnih.gov The unique structure of this compound makes it a particularly attractive synthon for the construction of complex organic molecules.
Potential applications as a chiral building block include:
Synthesis of Biologically Active Molecules: The fluoronaphthalene moiety is a feature in some pharmacologically active compounds. This oxirane could serve as a key intermediate in the synthesis of novel drug candidates, where the fluoronaphthalene group could modulate properties like metabolic stability and binding affinity.
Access to Polyfunctionalized Naphthalene (B1677914) Derivatives: The epoxide ring can be opened with a wide array of carbon and heteroatom nucleophiles, allowing for the introduction of diverse functional groups onto the naphthalene scaffold. This could lead to the synthesis of novel ligands for catalysis or new fluorescent probes.
The table below illustrates the potential of this compound to generate molecular complexity from a single ring-opening reaction.
| Nucleophile | Resulting Functional Group | Potential Application of Product |
| Organocuprate (R₂CuLi) | Secondary Alcohol, C-C bond | Natural Product Synthesis |
| Sodium Azide (NaN₃) | β-Azido Alcohol | Precursor to Amino Alcohols |
| Grignard Reagent (RMgBr) | Secondary Alcohol, C-C bond | Synthesis of Complex Alcohols |
Integration into Novel Polymeric Architectures for Material Science Research
Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. researchgate.net The incorporation of specific structural motifs, such as naphthalene and fluorine, can impart unique and desirable properties to these materials.
Future research could explore the use of this compound as a monomer or co-monomer in the synthesis of advanced polymers:
High-Performance Epoxy Resins: The rigid and planar structure of the naphthalene unit is known to enhance the thermal stability, mechanical strength, and moisture resistance of epoxy resins. google.commdpi.comresearchgate.net The presence of fluorine can further improve chemical resistance and lower the dielectric constant, making such polymers suitable for electronics packaging and aerospace applications. google.com
Liquid Crystal Epoxy Monomers: The rigid-rod-like nature of the fluoronaphthalene group could enable the formation of liquid crystalline phases in the epoxy monomer or the cured polymer network. researchgate.net Liquid crystalline thermosets are known for their low coefficient of thermal expansion and superior mechanical properties. researchgate.netmdpi.com
A hypothetical comparison of a polymer derived from this monomer versus a standard Bisphenol A-based epoxy is presented below.
| Property | Standard Epoxy (Bisphenol A based) | Hypothetical Fluoronaphthalene Epoxy | Potential Advantage |
| Glass Transition Temp. (Tg) | 150-180 °C | > 200 °C | Higher thermal stability |
| Coefficient of Thermal Expansion | 60-80 ppm/°C | < 50 ppm/°C | Better dimensional stability |
| Moisture Absorption | 0.5 - 1.0 % | < 0.3 % | Improved performance in humid environments |
| Dielectric Constant | 3.5 - 4.5 | < 3.0 | Suitable for high-frequency electronics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
